molecular formula C17H27NO3 B1666656 Benzoic acid, 5-amino-2-(decyloxy)- CAS No. 13737-96-7

Benzoic acid, 5-amino-2-(decyloxy)-

Cat. No.: B1666656
CAS No.: 13737-96-7
M. Wt: 293.4 g/mol
InChI Key: JHDAGEWGMFQUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-amino-2-(decyloxy)- is a bioactive chemical.

Scientific Research Applications

Electrochemical Behavior and Kinetics

  • Electrochemical Reduction and Kinetics: The electrochemical reduction of compounds related to Benzoic acid, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, reveals significant insights into their behavior. These compounds exhibit a reduction process leading to hydrazo compounds and follow a DISP2 mechanism, ultimately resulting in the formation of 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

Chemical Transformation and Synthesis

  • Acid Hydrolysis and Derivatives Formation: Rapid acid hydrolysis of certain benzoic acid derivatives, like 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, can lead to the formation of substituted benzoic acids, demonstrating the transformative potential of these compounds in chemical synthesis (Kayukova et al., 2010).

Biosynthesis and Natural Products

  • Biosynthesis of Natural Products: 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to benzoic acid derivatives, plays a crucial role in the biosynthesis of a wide range of natural products, including various pharmaceuticals. This includes naphthalenic and benzenic ansamycins and the family of mitomycins (Kang, Shen, & Bai, 2012).

Material Science and Stability

  • Enhancement in Thermal Stability: Research indicates that the thermal stability of the mesophases of benzoic acid derivatives like 4-n-(decyloxy) benzoic acid can be enhanced through Li ion beam irradiation. This enhancement in stability can have implications for material science applications (Verma, Tripathi, & Dhar, 2013).

Properties

CAS No.

13737-96-7

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

5-amino-2-decoxybenzoic acid

InChI

InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(18)13-15(16)17(19)20/h10-11,13H,2-9,12,18H2,1H3,(H,19,20)

InChI Key

JHDAGEWGMFQUAC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

13737-96-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-(decyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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